Tributyl(phenyl)phosphanium bromide
Overview
Description
Tributyl(phenyl)phosphanium bromide is an organophosphorus compound that belongs to the class of phosphonium salts. It is characterized by the presence of a phosphorus atom bonded to three butyl groups and one phenyl group, with a bromide ion as the counterion. This compound is of interest due to its unique chemical properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(phenyl)phosphanium bromide can be synthesized through several methods. One common approach involves the reaction of tributylphosphine with bromobenzene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the phosphonium salt as the primary product.
Another method involves the quaternization of tributylphosphine with phenyl bromide. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(phenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can react with the bromide ion.
Major Products Formed
Oxidation: Tributyl(phenyl)phosphine oxide.
Reduction: Tributyl(phenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(phenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound can be used in the study of biological systems where phosphonium salts are of interest.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and phase transfer catalysts.
Mechanism of Action
The mechanism of action of tributyl(phenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, with its lone pair of electrons, can participate in nucleophilic attacks on electrophilic centers, while the bromide ion can be displaced by other nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the butyl and phenyl groups attached to the phosphorus atom.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tributylphosphine: Similar to tributyl(phenyl)phosphanium bromide but lacks the phenyl group.
Tetraphenylphosphonium bromide: Contains four phenyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the combination of butyl and phenyl groups attached to the phosphorus atom. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical reactions. Its ability to form stable complexes with a wide range of nucleophiles and electrophiles sets it apart from other phosphonium salts.
Properties
IUPAC Name |
tributyl(phenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32P.BrH/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18;/h10-14H,4-9,15-17H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVWCILAKUVNU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)C1=CC=CC=C1.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995981 | |
Record name | Tributyl(phenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7447-32-7 | |
Record name | NSC64109 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributyl(phenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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